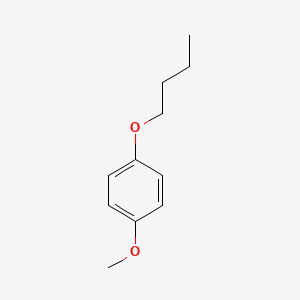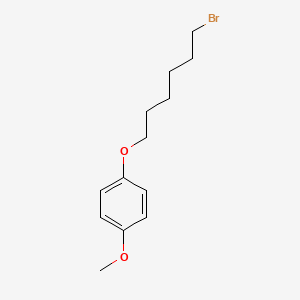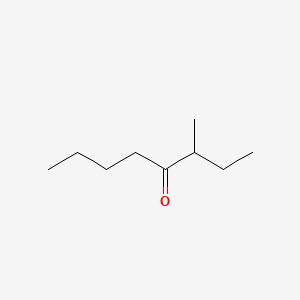
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester
Übersicht
Beschreibung
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester is a chemical compound with the IUPAC name 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 327.03 . This compound is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C14H20BBrO3/c1-9-11(17-6)8-7-10(16)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 . Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 327.03 .Wissenschaftliche Forschungsanwendungen
Mixed Chromophore Perfluorocyclobutyl Copolymers for Tailored Light Emission
- Application : Used in the synthesis of chromophore monomers for high molecular weight, thermally stable, and processable PFCB polymers with tailored light emission properties.
- Details : The synthesis involves Suzuki coupling reactions with commercial aryl diboronic acids, demonstrating the utility of these compounds in advanced polymer chemistry (Neilson et al., 2007).
Palladium-Catalyzed Cross-Coupling Reaction for Synthesis of Unsymmetrical 1,3-Dienes
- Application : Key component in the synthesis of 1-alkenylboronic acid pinacol esters via palladium-catalyzed cross-coupling, useful for creating unsymmetrical 1,3-dienes.
- Details : Showcases its role in borylation and coupling reactions, leading to high yields and retention of configuration in double bonds (Takagi et al., 2002).
Synthesis of Boronate-Terminated π-Conjugated Polymers
- Application : Facilitates the creation of high-molecular-weight π-conjugated polymers with boronate moieties, beneficial for complex polymer architectures.
- Details : Demonstrates its utility in polymer synthesis via Suzuki-Miyaura coupling polymerization (Nojima et al., 2016).
Phosphorescence Properties in Arylboronic Esters
- Application : Discovery of long-lived room-temperature phosphorescence in arylboronic esters, offering potential in designing new luminescent materials.
- Details : Reveals unexpected physical properties of arylboronic esters, expanding their potential use in material science (Shoji et al., 2017).
Synthesis of Hyperbranched Polythiophene
- Application : Utilized in the synthesis of hyperbranched polythiophene with controlled branching, relevant for advanced materials research.
- Details : Enables the creation of nearly defect-free hyperbranched polymers through Suzuki-Miyaura coupling reactions (Segawa et al., 2013).
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.
Mode of Action
The compound likely participates in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester would undergo transmetalation, a process where it transfers its organic group to a metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates can be used to synthesize a wide array of organic compounds . These compounds could potentially affect various biochemical pathways depending on their structure and properties.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific organic compounds that are synthesized using it in the Suzuki-Miyaura cross-coupling reactions . The resulting compounds could have a wide range of effects based on their structure and properties.
Action Environment
The action, efficacy, and stability of 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reactions it participates in are typically carried out under mild conditions and are tolerant of a wide range of functional groups . The compound’s stability could be affected by factors such as temperature, ph, and the presence of moisture .
Eigenschaften
IUPAC Name |
2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-9-11(17-6)8-7-10(16)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKSFLZFRKEULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137537 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester | |
CAS RN |
2096333-66-1 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



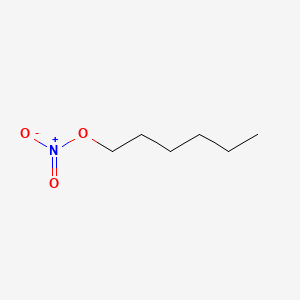
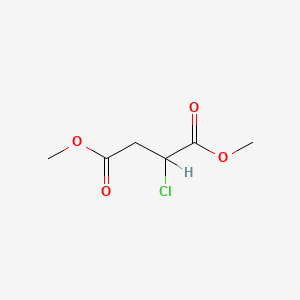
![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B3049448.png)
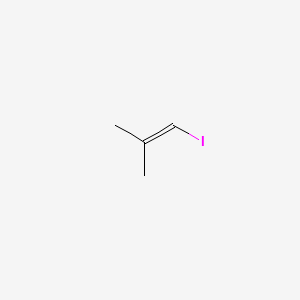
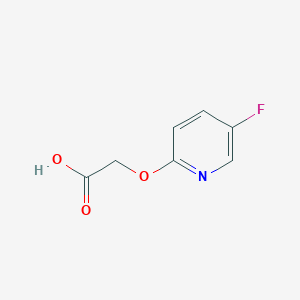
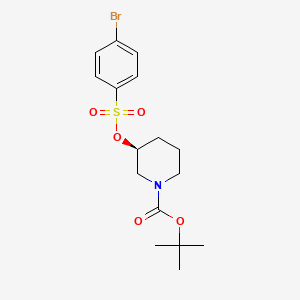
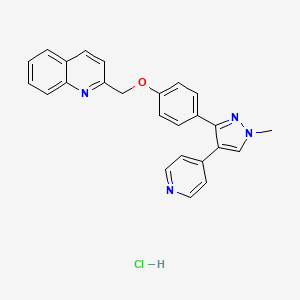
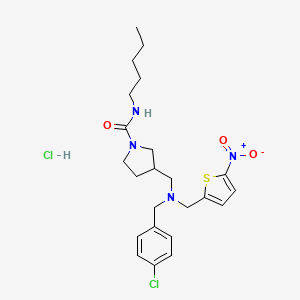
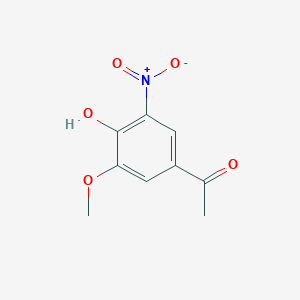
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)

